molecular formula C13H14N2O2 B8709422 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine

3-[(4-Methoxybenzyl)oxy]pyridin-2-amine

Número de catálogo: B8709422
Peso molecular: 230.26 g/mol
Clave InChI: LVATUHXCUVGRKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-Methoxybenzyl)oxy]pyridin-2-amine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the established synthetic routes for 3-[(4-Methoxybenzyl)oxy]pyridin-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. Key steps include:

  • Protection/deprotection strategies : The methoxybenzyl (PMB) group is introduced via alkylation of pyridin-2-amine derivatives under basic conditions (e.g., NaH in DMF) .
  • Catalytic systems : Palladium or copper catalysts are used for cross-coupling reactions, such as introducing substituents to the pyridine ring .
  • Solvent and temperature : Polar aprotic solvents (DMF, toluene) under inert atmospheres (N₂/Ar) at 60–100°C are common. Elevated temperatures improve reaction rates but may increase side products .

Methodological Considerations :

  • Monitor intermediates via TLC or HPLC to ensure stepwise progression .
  • Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of PMB-Cl) to minimize unreacted starting material .

Q. How can spectral contradictions (e.g., NMR splitting patterns) arising from rotational isomerism in this compound be resolved?

Advanced Research Focus
The methoxybenzyloxy group can induce rotational isomerism, leading to split signals in ¹H/¹³C NMR. Strategies include:

  • Variable-temperature NMR : Conduct experiments in DMSO-d₆ or CDCl₃ at 25–80°C to observe coalescence of split peaks, confirming dynamic exchange .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers between rotamers and correlate with experimental data .
  • X-ray crystallography : Resolve absolute conformation, as demonstrated for analogous PMB-protected pyridines .

Data Example :

TechniqueObservationInterpretation
VT-NMR (CDCl₃)Doublet (δ 4.92 ppm) at 25°C → singlet at 80°CRotational isomerism with ΔG‡ ~12 kcal/mol

Q. What strategies are effective for optimizing regioselectivity in functionalizing the pyridine ring of this compound?

Advanced Research Focus
Regioselective modification at the 4-, 5-, or 6-positions requires careful control:

  • Directing groups : The 2-amine group directs electrophilic substitution to the 4-position via hydrogen bonding with reagents (e.g., HNO₃/H₂SO₄) .
  • Transition-metal catalysis : Pd-mediated C–H activation enables coupling at the 5-position using ligands like XPhos .
  • Protection strategies : Temporary protection of the 2-amine with Boc groups shifts reactivity to the 6-position .

Case Study :

  • Suzuki coupling : 5-Bromo derivatives react with arylboronic acids in 80–90% yield using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O .

Q. How does the methoxybenzyloxy group influence the compound’s biological activity, and what structural analogs show enhanced potency?

Advanced Research Focus
The PMB group enhances lipophilicity and bioavailability, critical for CNS penetration or kinase inhibition (e.g., TRK inhibitors) . SAR studies reveal:

  • Analog modifications : Replacing PMB with 4-fluorobenzyl or cyclopropylmethoxy groups alters IC₅₀ values in kinase assays .
  • Metabolic stability : PMB derivatives resist rapid glucuronidation compared to benzyloxy analogs .

Basic Research Focus

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; quantify impurities via LC-QTOF .
  • Solid-state analysis : Use DSC/TGA to assess thermal decomposition profiles (>200°C indicates stability for formulation) .

Q. How can computational tools predict the binding mode of this compound to kinase targets?

Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of TRKA or EGFR kinases. Key interactions:
    • Hydrogen bonding between the 2-amine and kinase hinge region (e.g., TRKA Met 670) .
    • π-Stacking of the PMB group with hydrophobic residues (e.g., Phe 589) .
  • MD simulations : Assess binding stability over 100 ns; RMSD <2.0 Å indicates stable poses .

Validation : Compare with co-crystallized inhibitors (e.g., divarasib in KRAS G12C) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Advanced Research Focus

  • Catalyst loading : Reduce Pd content from 5 mol% to 1 mol% via ligand optimization (e.g., SPhos) to lower costs .
  • Workup efficiency : Replace column chromatography with acid-base extraction for intermediate purification .
  • Process safety : Control exotherms during PMB protection by gradual reagent addition in jacketed reactors .

Q. How does the compound’s photostability impact its application in in vitro assays?

Basic Research Focus

  • UV-Vis spectroscopy : Detect absorbance shifts (λmax ~270 nm) under UV light (365 nm) over 6 hours .
  • LC-MS/MS : Identify photodegradants (e.g., demethylation products) .
  • Mitigation : Use amber glassware and antioxidants (e.g., BHT) in assay buffers .

Propiedades

Fórmula molecular

C13H14N2O2

Peso molecular

230.26 g/mol

Nombre IUPAC

3-[(4-methoxyphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C13H14N2O2/c1-16-11-6-4-10(5-7-11)9-17-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15)

Clave InChI

LVATUHXCUVGRKS-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)COC2=C(N=CC=C2)N

Solubilidad

20.1 [ug/mL] (The mean of the results at pH 7.4)

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxybenzyl bromide (25 g, 0.159 mol) and 2-amino-3-hydroxypyridine (15.9 g, 0.145 mol) in 40% aqueous sodium hydroxide solution (150 ml) and dichloromethane (150 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. The mixture was diluted with further water and dichloromethane, the product extracted into dichloromethane, and the combined organic layers washed with water, dried and evaporated. The resulting solid was washed with ether to yield the product (25.6 g, 70%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.